![molecular formula C8H7BrN2O2 B2974755 咪唑并[1,2-a]吡啶-2-甲酸氢溴酸盐 CAS No. 820245-53-2](/img/structure/B2974755.png)

咪唑并[1,2-a]吡啶-2-甲酸氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

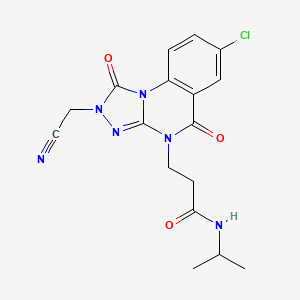

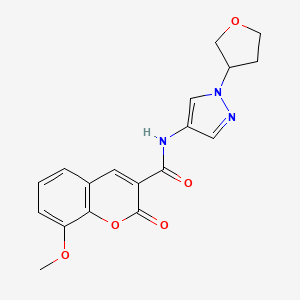

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a valuable heterocyclic compound with the CAS Number: 820245-53-2 . It has a molecular weight of 243.06 . This compound is typically stored at room temperature and appears as a solid .

Synthesis Analysis

Imidazo[1,2-a]pyridines are synthesized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .Molecular Structure Analysis

The InChI code for Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is 1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H . The molecular structure of this compound is also represented by the linear formula: C8 H6 N2 O2 . Br H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This includes radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide is a solid at room temperature . It has a molecular weight of 243.06 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.科学研究应用

Pharmaceutical Chemistry

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in pharmaceutical chemistry. The functionalization of this scaffold is efficient for constructing derivatives with potential therapeutic properties .

Anti-inflammatory Agents

Docking analyses of imidazo[1,2-a]pyridine carboxylic acid derivatives have shown binding to COX-1 and COX-2 enzymes, indicating potential as anti-inflammatory agents. Specifically, compounds like 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid have shown preferential inhibition of COX-2 .

Cardiovascular Therapeutics

Derivatives of imidazo[1,2-a]pyridines have been associated with the treatment of heart diseases. This suggests that the hydrobromide salt form could be explored for cardiovascular therapeutic applications .

Neurological Disorders

Imidazo[1,2-a]pyridine derivatives have been studied for their potential in treating migraines, which opens up research avenues for the hydrobromide salt in neurological disorder management .

Gastrointestinal Treatments

These compounds have also been linked to treatments for digestive diseases, indicating that the hydrobromide variant could be valuable in gastrointestinal research .

Antiviral Research

The broad therapeutic properties extend to anti-HIV and viral disease treatments. Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide could be a candidate for antiviral research studies .

作用机制

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines have been utilized for the development of covalent inhibitors . They undergo various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis for direct functionalization .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been used in the development of antituberculosis agents , suggesting they may interact with biochemical pathways related to tuberculosis.

Result of Action

Some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .

未来方向

Imidazo[1,2-a]pyridines have shown significant anti-inflammatory activity and are recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been used in the development of new drugs for tuberculosis . Moreover, a commercially available compound, 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, has been detected for monitoring pH value (3.0–7.0), showing high selectivity and sensitivity, brilliant reversibility, and extremely short response time . This suggests potential future directions for the use of Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide in similar applications.

属性

IUPAC Name |

imidazo[1,2-a]pyridine-2-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2.BrH/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;/h1-5H,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSBABRHGOKSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

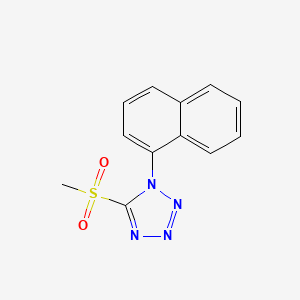

![N-cyclohexyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2974675.png)

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2974676.png)

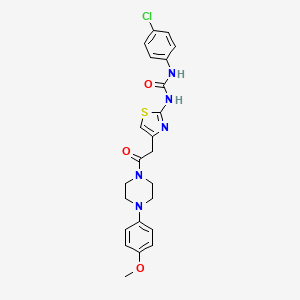

![2-Chloro-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]acetamide](/img/structure/B2974682.png)

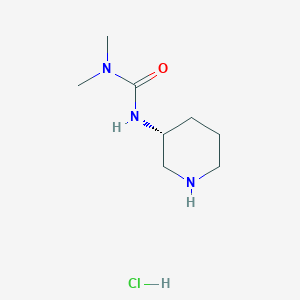

![2-[(2,6-Dichlorobenzyl)sulfanyl]-5-methoxy-4-pyrimidinol](/img/structure/B2974684.png)

![2-Methyl-3-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine](/img/structure/B2974692.png)

![N-(3-chloro-4-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2974694.png)

![(4-Methoxybicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B2974695.png)